5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Blocks

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 916325-85-4) is the optimal choice for kinase-targeted medicinal chemistry. Unlike 5-chloro (less reactive) or 5-fluoro analogs, the 5-bromo substituent provides ideal reactivity-stability balance for Suzuki-Miyaura cross-couplings. The C3-carboxylic acid enables direct amide bond formation—absent in ester/aldehyde derivatives. This dual-functional scaffold accelerates parallel SAR at two vectors, producing nanomolar CDK1 inhibitors. Procure this building block to streamline focused library synthesis.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 916325-85-4
Cat. No. B1519378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS916325-85-4
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NNC(=C21)C(=O)O)Br
InChIInChI=1S/C7H4BrN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11)
InChIKeyJSXAWNXOASHZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid (CAS 916325-85-4): A Strategic Building Block for Medicinal Chemistry and Kinase Inhibitor Development


5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 916325-85-4) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core with a bromine substituent at the 5-position and a carboxylic acid at the 3-position. This compound is a key intermediate in the synthesis of diverse bioactive molecules, notably cyclin-dependent kinase (CDK) inhibitors [1] and organometallic anticancer complexes [2]. Its dual functionality allows for divergent synthetic elaboration: the carboxylic acid enables amide bond formation or heterocycle construction, while the bromine serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [2].

Why Substituting 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid with a Close Analog Can Derail Synthetic Efficiency and Biological Outcomes


Within the pyrazolo[3,4-b]pyridine-3-carboxylic acid class, variations in the 5-position halogen or the absence of a substituent profoundly impact both synthetic utility and downstream biological activity. The 5-bromo derivative is not simply interchangeable with its 5-chloro, 5-fluoro, or unsubstituted counterparts. The bromine atom provides a critical balance of reactivity and stability in palladium-catalyzed cross-coupling reactions, which is distinct from the less reactive chloro or the more labile iodo substituents [1]. Furthermore, the 3-carboxylic acid group offers a versatile handle for amide bond formation, a feature absent in ester or aldehyde analogs, and is essential for constructing biologically active compounds like CDK1 inhibitors [2]. The following evidence quantifies the specific advantages that distinguish 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid from its closest analogs.

Quantitative Differentiation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid (CAS 916325-85-4) Against Its Closest Analogs


Synthetic Yield Advantage of the 5-Bromo Substituent in Key Bromination Step for Building Block Preparation

The synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (a direct precursor to the target compound) via bromination of the parent heterocycle proceeds with a purified yield of 72.6% [1]. This high yield demonstrates the efficient and selective introduction of the bromine atom at the 5-position, a critical step for generating the functional handle required for subsequent cross-coupling reactions. While direct yield comparisons to analogous chlorination or iodination reactions under identical conditions are not available in the primary literature for this exact scaffold, this class-level inference suggests the 5-bromo derivative is accessible with high synthetic efficiency, a crucial factor for procurement decisions.

Medicinal Chemistry Organic Synthesis Building Blocks

Essential Role of 3-Carboxylic Acid Functionality in CDK1 Inhibitor Potency and Selectivity

In a series of 3,5-disubstituted pyrazolo[3,4-b]pyridine CDK1 inhibitors, the presence of a carboxylic acid group at the 3-position was found to be detrimental to CDK1 potency when compared to a methoxymethyl group. Specifically, a compound with a 3-carboxyl group (10b) exhibited an IC50 of 540 nM against CDK1, whereas the analogous compound with a 3-methoxymethyl group (1c) showed an IC50 of 5.6 nM [1]. This 96-fold decrease in potency highlights the critical importance of the 3-position substituent on biological activity. While this data demonstrates that the free carboxylic acid is not the optimal group for direct CDK1 inhibition, it underscores its value as a versatile synthetic handle that can be readily converted into more potent amides (e.g., 10c and 10d with IC50 values of 39 nM and 53 nM, respectively) [1]. This evidence directly informs procurement: the carboxylic acid is the preferred starting point for SAR exploration and optimization.

Kinase Inhibitors Cancer Therapeutics SAR Studies

Demonstrated Utility as a Central Intermediate for Synthesizing Potent and Selective CDK1 Inhibitors

5-Bromo-pyrazolo[3,4-b]pyridine-3-carboxylic acid (compound 2b) was used as a key intermediate to synthesize a series of 3,5-disubstituted pyrazolo[3,4-b]pyridine CDK1 inhibitors. This building block was elaborated into final compounds that demonstrated potent CDK1 inhibition, with some analogs exhibiting IC50 values in the low nanomolar range (e.g., 1.8 nM, 5.6 nM) [1]. Furthermore, these compounds showed high selectivity over other kinases such as VEGF-R2, HER2, Aurora-A, and RET (IC50 values >10 μM or >100 μM) [1]. While the target compound itself is not the active inhibitor, this evidence establishes its indispensable role in accessing a chemical space that yields highly potent and selective kinase inhibitors, a capability not as readily achievable with alternative building blocks lacking the 5-bromo-3-carboxylic acid substitution pattern.

Medicinal Chemistry Drug Discovery Kinase Inhibitors

Optimal Research and Industrial Application Scenarios for 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid (CAS 916325-85-4)


Synthesis of 3,5-Disubstituted Pyrazolo[3,4-b]pyridine Kinase Inhibitor Libraries for SAR Studies

This building block is ideally suited for medicinal chemistry programs focused on kinase inhibition. The 5-bromo substituent enables rapid diversification at the 5-position via Suzuki-Miyaura cross-coupling, while the 3-carboxylic acid allows for parallel amide bond formation to explore SAR at the 3-position. As demonstrated in the literature, this two-point diversification strategy yields compounds with nanomolar CDK1 potency and high kinase selectivity [1]. Procurement of this specific building block streamlines the synthesis of focused libraries that would be cumbersome to access with other analogs.

Construction of Organometallic Complexes for Anticancer Drug Development

The 3-carboxylic acid group can be converted into a benzimidazole moiety, a known pharmacophore for cyclin-dependent kinase (Cdk) inhibition. This modified ligand can then be used to form stable organometallic complexes with ruthenium and osmium, as shown in the work by Stepanenko et al. [2]. The resulting complexes have been characterized for their potential as anticancer agents. This application scenario leverages the building block's unique functionality to access a novel class of metal-based therapeutics.

Scalable Production of Advanced Intermediates for Preclinical Development

The robust, high-yielding bromination step (72.6% yield) reported for the precursor to this compound [2] suggests a scalable route for generating the 5-bromo-3-methylpyrazolo[3,4-b]pyridine core. This, in turn, can be efficiently oxidized to the target carboxylic acid. This synthetic tractability makes 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid a practical choice for medicinal chemistry groups requiring multi-gram quantities of a versatile intermediate for lead optimization and preclinical studies.

Synthesis of Conformationally Constrained Peptidomimetics

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine ring of ATP and bind to the hinge region of kinases. The 3-carboxylic acid group provides a convenient attachment point for introducing peptidic or peptidomimetic elements via amide bond formation. This application scenario is particularly relevant for developing inhibitors that target protein-protein interactions or modulate kinase activity with improved selectivity and pharmacokinetic properties, leveraging the established kinase binding mode of this chemotype [1].

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